molecular formula C16H22F3NO5S B15390717 tert-butyl N-(4,4,4-trifluoro-1-{[(4-methylbenzene)sulfonyl]oxy}butan-2-yl)carbamate

tert-butyl N-(4,4,4-trifluoro-1-{[(4-methylbenzene)sulfonyl]oxy}butan-2-yl)carbamate

Cat. No.: B15390717
M. Wt: 397.4 g/mol
InChI Key: AHWVXXCFZBLTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-butyl N-(4,4,4-trifluoro-1-{[(4-methylbenzene)sulfonyl]oxy}butan-2-yl)carbamate" is a synthetic organic compound characterized by three key functional groups:

  • A tert-butyl carbamate group, which serves as a protective moiety for amines, enhancing stability during synthetic processes.
  • A 4-methylbenzenesulfonyloxy (tosyloxy) group, a widely used leaving group in nucleophilic substitution reactions.

This compound is likely employed in medicinal chemistry or agrochemical research, where carbamates and sulfonate esters are common intermediates. The trifluoromethyl group may enhance bioavailability or binding specificity in target applications. Structural analysis of such compounds often relies on crystallographic tools like SHELX programs, which are industry standards for small-molecule refinement .

Properties

Molecular Formula

C16H22F3NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

[4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22F3NO5S/c1-11-5-7-13(8-6-11)26(22,23)24-10-12(9-16(17,18)19)20-14(21)25-15(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,20,21)

InChI Key

AHWVXXCFZBLTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Feature tert-butyl N-(4,4,4-trifluoro-1-{[(4-methylbenzenesulfonyl)oxy}butan-2-yl)carbamate Example Compound from EP 3 643 703 A1 () Generic Carbamate Analogs
Core Structure Trifluorobutane chain with carbamate and tosyloxy groups Pyrazolopyridine with difluorocyclohexane and silyl ether Alkyl/aryl carbamates
Protective Group tert-butyl carbamate tert-butyl(diphenyl)silyl Boc (tert-butyloxycarbonyl)
Fluorine Substituents Three CF₃ groups Two CF₂ groups on cyclohexane None or fewer fluorines
Leaving Group Tosyloxy (excellent for SN2 reactions) N/A (carboxamide structure) Mesyl (methanesulfonyl)
Applications Likely intermediate in synthesis Pharmaceutical candidate (patent example) Amine protection in peptides

Key Observations:

Protective Groups : The tert-butyl carbamate in the target compound contrasts with the silyl ether in the patent example . While both protect reactive sites, carbamates are more labile under acidic conditions, whereas silyl ethers require fluoride ions for cleavage.

The patent compound’s difluorocyclohexane may confer conformational rigidity, a strategy for optimizing drug-receptor interactions .

Reactivity : The tosyloxy group’s leaving ability surpasses mesyl or triflyl groups in certain contexts, making the compound a versatile electrophile in substitution reactions.

Research Findings and Limitations

  • Synthetic Utility : The compound’s design aligns with trends in fluorinated intermediates, but direct biological or physicochemical data (e.g., solubility, stability) are absent in the provided sources.
  • Patent Context : The compound in highlights the industrial relevance of tert-butyl and fluorine motifs, though its structural differences preclude direct functional comparisons .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-butyl N-(4,4,4-trifluoro-1-{[(4-methylbenzene)sulfonyl]oxy}butan-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 4,4,4-trifluoro-1-hydroxybutan-2-amine with 4-methylbenzenesulfonyl chloride to introduce the sulfonate leaving group.

  • Step 2 : Treat the intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate.

  • Key Variables :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility .

  • Temperature : Room temperature (20–25°C) minimizes side reactions .

  • Yield Optimization : Excess tert-butyl chloroformate (1.2–1.5 equiv) and anhydrous conditions improve carbamate formation .

    • Data Table :
Reaction StepReagents/ConditionsYield RangePurity (HPLC)
SulfonylationTsCl, DCM, 0°C→RT70–85%≥90%
CarbamationBoc₂O, Et₃N, RT60–75%≥95%

Q. How can researchers characterize the structure and purity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonate and carbamate groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and crystal packing .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures during synthesis, given the chiral center at the butan-2-yl position?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) for preparative separation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonylation to control stereochemistry .
    • Data Contradiction : Some studies report racemization during sulfonylation at elevated temperatures (>40°C), necessitating low-temperature conditions .

Q. How does the 4-methylbenzenesulfonyloxy group influence reactivity in nucleophilic substitutions?

  • Mechanistic Insights :

  • The sulfonate group acts as a superior leaving group (vs. halides or tosylates) due to its electron-withdrawing trifluoromethyl and methyl groups, enhancing SN2 reactivity .
  • Steric hindrance from the tert-butyl carbamate reduces reaction rates with bulky nucleophiles (e.g., tert-butoxide) .
    • Case Study : Substitution with NaN₃ in DMF at 60°C yields the azido derivative in 80% efficiency .

Q. What contradictions exist regarding the compound’s stability under varying pH conditions?

  • Stability Profile :

  • Acidic Conditions (pH <3) : Rapid cleavage of the carbamate group occurs .
  • Basic Conditions (pH >10) : Sulfonate ester hydrolysis dominates, forming 4,4,4-trifluorobutan-2-ol .
    • Mitigation Strategies :
  • Store at pH 6–8 (buffered solutions) and –20°C to prevent degradation .

Interaction Studies and Biological Relevance

Q. How can researchers evaluate the compound’s interactions with enzymes or receptors?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
    • Example : SPR studies on analogous carbamates show sub-µM affinity for serine hydrolases due to trifluoromethyl group interactions .

Data Contradiction Analysis

Q. Why do reported yields for the sulfonylation step vary across studies (70–85%)?

  • Critical Factors :

  • Moisture Sensitivity : Traces of water hydrolyze TsCl, reducing effective reagent concentration .
  • Purification Methods : Column chromatography (silica gel vs. flash chromatography) impacts recovery rates .
    • Resolution : Use molecular sieves during sulfonylation and optimize gradient elution in purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.